molecular formula C24H16ClF3N2O2S B304131 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

カタログ番号 B304131
分子量: 488.9 g/mol
InChIキー: XZNMCZKIISQZBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide, commonly known as 'CTA095,' is a compound that has gained significant attention in scientific research in recent years. This compound has shown potential in various fields, including neuroscience, cancer research, and drug discovery.

作用機序

CTA095 acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. By binding to the sigma-1 receptor, CTA095 can modulate these cellular processes and affect various physiological functions.
Biochemical and Physiological Effects:
CTA095 has been found to affect various biochemical and physiological functions. In neuroscience, CTA095 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In cancer research, CTA095 has been found to induce apoptosis and inhibit the growth of various cancer cell lines.

実験室実験の利点と制限

One of the major advantages of CTA095 is its selectivity towards the sigma-1 receptor, which allows for specific modulation of cellular processes. However, the synthesis of CTA095 requires expertise in organic chemistry, which may limit its accessibility to researchers.

将来の方向性

There are several future directions for research involving CTA095. In neuroscience, further studies are needed to determine the potential of CTA095 as a therapeutic agent for neurological disorders. In cancer research, further studies are needed to determine the potential of CTA095 as a chemotherapeutic agent. Additionally, further studies are needed to optimize the synthesis of CTA095 and improve its accessibility to researchers.

合成法

The synthesis of CTA095 involves a multistep process that requires expertise in organic chemistry. The first step is the synthesis of 4,5-diphenyl-1,3-oxazole-2-thiol, which is then reacted with 2-chloro-5-(trifluoromethyl)benzoyl chloride to obtain the intermediate product. This intermediate is further reacted with N-(2-aminoethyl)acetamide hydrochloride to obtain the final product, CTA095.

科学的研究の応用

CTA095 has shown potential in various scientific research fields. In neuroscience, CTA095 has been found to act as a selective antagonist of the sigma-1 receptor, which is involved in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. CTA095 has also shown potential in cancer research, as it has been found to inhibit the growth of various cancer cell lines.

特性

製品名

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

分子式

C24H16ClF3N2O2S

分子量

488.9 g/mol

IUPAC名

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H16ClF3N2O2S/c25-18-12-11-17(24(26,27)28)13-19(18)29-20(31)14-33-23-30-21(15-7-3-1-4-8-15)22(32-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,29,31)

InChIキー

XZNMCZKIISQZBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4

正規SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。